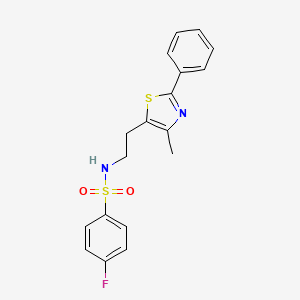

4-fluoro-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

- Role of the Compound : 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for constructing complex molecules .

- Role of the Compound : The compound’s boron content makes it suitable for BNCT. Its stability and ease of synthesis contribute to its potential as a therapeutic agent .

- Role of the Compound : Researchers have identified furan-based inhibitors of salicylate synthase MbtI from Mtb. These inhibitors, including 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide, may serve as anti-virulence agents .

- Role of the Compound : The compound acts as an arylboronic acid, participating in Suzuki coupling reactions. Its stability and ease of availability contribute to its utility .

- Role of the Compound : The compound can form Schiff bases due to its -C=N- moiety. These Schiff bases have flexible coordination modes and find applications in coordination chemistry .

- Role of the Compound : A specific derivative of the compound exhibited anti-HCV activity in cell-based assays. Its potential as an antiviral agent warrants further investigation .

Suzuki–Miyaura Coupling

Boron Neutron Capture Therapy (BNCT)

Anti-Virulence Compounds Targeting Iron Acquisition

Arylboronic Acid in the Suzuki Reaction

Schiff Base Formation and Coordination Chemistry

Anti-Hepatitis C Virus (HCV) Activity

Mécanisme D'action

Mode of Action

Based on its structural similarity to other thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Thiazole derivatives have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . Therefore, the compound could potentially influence pathways related to these biological processes.

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of the compound would depend on its specific chemical structure and the metabolic enzymes present in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S2/c1-13-17(24-18(21-13)14-5-3-2-4-6-14)11-12-20-25(22,23)16-9-7-15(19)8-10-16/h2-10,20H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXPATVYQVHNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)

![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)